(2E)-2-cyano-N-(furan-2-ylmethyl)-3-(3-hydroxyphenyl)prop-2-enamide
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Overview
Description
(2E)-2-cyano-N-(furan-2-ylmethyl)-3-(3-hydroxyphenyl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a cyano group, a furan ring, and a hydroxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(furan-2-ylmethyl)-3-(3-hydroxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as the furan-2-ylmethylamine and 3-hydroxybenzaldehyde. These intermediates undergo a Knoevenagel condensation reaction with cyanoacetic acid to form the desired product. The reaction conditions often include the use of a base, such as piperidine, and a solvent like ethanol, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-(furan-2-ylmethyl)-3-(3-hydroxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones from the hydroxyphenyl group.
Reduction: Conversion of the cyano group to primary amines.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
Chemistry
In synthetic chemistry, (2E)-2-cyano-N-(furan-2-ylmethyl)-3-(3-hydroxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and compounds.
Biology and Medicine
This compound has shown potential in biological studies due to its structural similarity to bioactive molecules. It is investigated for its potential as an enzyme inhibitor, antimicrobial agent, and in cancer research for its cytotoxic properties.
Industry
In the industrial sector, this compound can be used in the development of pharmaceuticals, agrochemicals, and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which (2E)-2-cyano-N-(furan-2-ylmethyl)-3-(3-hydroxyphenyl)prop-2-enamide exerts its effects is often related to its ability to interact with biological macromolecules. The cyano group can form hydrogen bonds with enzyme active sites, while the hydroxyphenyl group can participate in π-π interactions with aromatic amino acids. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxyphenyl)prop-2-enamide: Similar structure but with a different position of the hydroxy group.
(2E)-2-cyano-N-(furan-2-ylmethyl)-3-(3-methoxyphenyl)prop-2-enamide: Contains a methoxy group instead of a hydroxy group.
Uniqueness
What sets (2E)-2-cyano-N-(furan-2-ylmethyl)-3-(3-hydroxyphenyl)prop-2-enamide apart is its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of both a cyano group and a hydroxyphenyl group allows for versatile chemical transformations and potential interactions with biological targets, making it a compound of significant interest in various research fields.
Properties
IUPAC Name |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(3-hydroxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c16-9-12(7-11-3-1-4-13(18)8-11)15(19)17-10-14-5-2-6-20-14/h1-8,18H,10H2,(H,17,19)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHILVWFEHVKAKV-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C(C#N)C(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C(\C#N)/C(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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